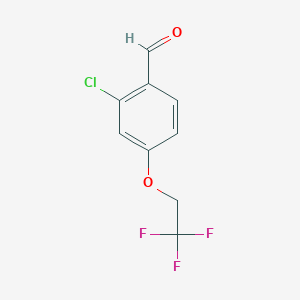
2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Descripción general
Descripción
2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H7F3O2 . It has a molecular weight of 204.15 . It is a solid substance that should be stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is 1S/C9H7F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-5H,6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a solid substance . It should be stored in a refrigerator . The compound has a molecular weight of 204.15 .Aplicaciones Científicas De Investigación
Synthesis and Stereoselectivity :
- Benzaldehydes, including derivatives like 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde, are used in reactions with stabilized sulfur ylides for highly stereoselective synthesis of compounds (Fernández, Durante-Lanes, & López-Herrera, 1990).
Oxidation to Benzaldehyde :
- The oxidation of benzyl alcohol to benzaldehyde is a key reaction in various industries, with different catalysts, including those related to 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde, being explored to enhance the efficiency of this process (Sharma, Soni, & Dalai, 2012).
Optical and Thermal Properties of Metal Complexes :
- Compounds involving benzaldehydes, like 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde, are used to synthesize metal complexes with unique optical and thermal properties, useful in various applications including materials science (Barberis & Mikroyannidis, 2006).
Antimicrobial Applications :
- Benzaldehyde derivatives have been studied for their potential as antimicrobial additives in lubricating oils and fuels, indicating a broad spectrum of potential applications beyond traditional chemistry (Talybov, Akhmedova, & Yusubov, 2022).
Enzyme Catalysis :
- Enzymes like benzaldehyde lyase have been utilized in the asymmetric synthesis of compounds involving benzaldehydes, demonstrating the intersection of biotechnology and synthetic chemistry (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Isotope Labeling :
- Benzaldehydes are integral in the synthesis of isotopically labeled compounds, which are crucial in pharmaceutical research and the study of reaction mechanisms (Boga, Alhassan, & Hesk, 2014).
HPLC Analysis in Pharmaceuticals :
- Benzaldehyde derivatives are used in high-performance liquid chromatography (HPLC) for the analysis of pharmaceutical compounds, showcasing their role in analytical chemistry (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Synthesis of Organic Compounds :
- Benzaldehyde derivatives, including 2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde, are used as intermediates in the synthesis of various biologically active compounds, highlighting their importance in medicinal chemistry (Duan, Li, Tang, Li, & Xu, 2017).
C-H Activation and Functionalization :
- Advanced organic synthesis techniques like C-H activation and functionalization have been explored using benzaldehyde derivatives, opening new pathways in synthetic methodologies (Chen, Ozturk, & Sorensen, 2017).
Vilsmeier Reagent Reactions :
- Benzaldehyde derivatives are key substrates in reactions involving Vilsmeier reagents, important in the synthesis of heterocyclic compounds (Majo & Perumal, 1996).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCXRHGCJMVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




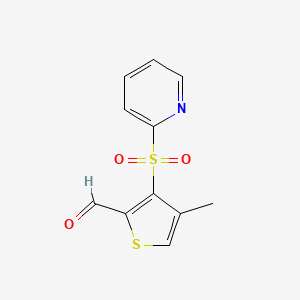


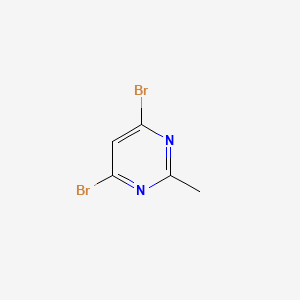
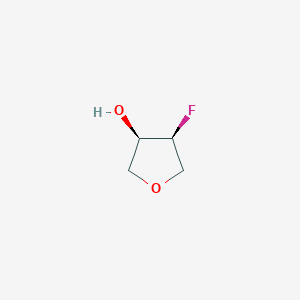


![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)
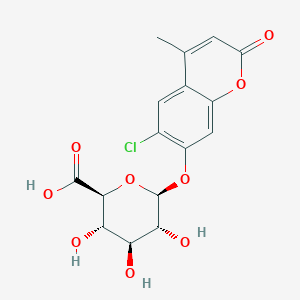
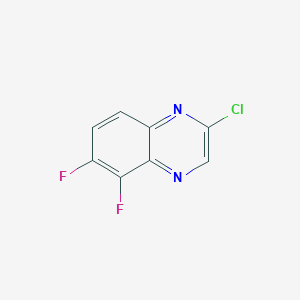
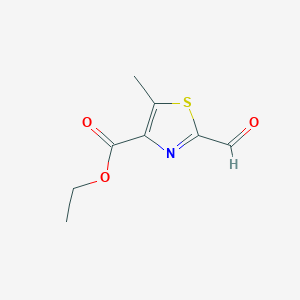

![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)